molecular formula C32H37N5O5S B2918462 N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 342412-67-3

N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide

Número de catálogo: B2918462
Número CAS: 342412-67-3
Peso molecular: 603.74
Clave InChI: SAIFXDBEWLGNHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-(N-(5-(4-Methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a structurally complex sulfonamide derivative featuring a sulfamoyl linker, acetamide moiety, and a fused heterocyclic system (1,5-methanopyrido[1,2-a][1,5]diazocin-8-one). The 4-methylpiperidine subunit may enhance solubility or modulate pharmacokinetics, while the polycyclic framework could confer selectivity toward specific biological targets. This compound exemplifies the integration of diverse pharmacophores to optimize drug-like properties, a strategy common in modern medicinal chemistry .

Propiedades

IUPAC Name

N-[4-[[5-(4-methylpiperidine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O5S/c1-21-12-14-35(15-13-21)32(40)24-6-11-30(36-18-23-16-25(20-36)29-4-3-5-31(39)37(29)19-23)28(17-24)34-43(41,42)27-9-7-26(8-10-27)33-22(2)38/h3-11,17,21,23,25,34H,12-16,18-20H2,1-2H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIFXDBEWLGNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NS(=O)(=O)C6=CC=C(C=C6)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential biological activities. Its structure suggests various pharmacological properties due to the presence of multiple functional groups and heterocycles.

The compound's biological activity primarily stems from its ability to interact with specific biological targets. The pyrido[1,2-a][1,5]diazocin moiety is known for its potential in modulating enzyme activities and influencing cellular pathways. This compound may act as an inhibitor of certain enzymes involved in cancer progression or inflammatory responses.

Anticancer Properties

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways . The presence of a sulfamoyl group may enhance the compound's solubility and bioavailability, further supporting its anticancer efficacy.

Inhibition Studies

In vitro studies are essential for evaluating the potency of N-(4-(N-(5-(4-methylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)sulfamoyl)phenyl)acetamide against specific targets. Preliminary data suggest that this compound may exhibit inhibitory effects on enzymes such as acid ceramidase (AC), which is involved in sphingolipid metabolism .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study 1 : A series of piperidine derivatives demonstrated significant inhibition of cancer cell lines with IC50 values ranging from 0.025 μM to several micromolar concentrations .
  • Study 2 : Quinazoline derivatives displayed potent inhibition against the epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative showed an IC50 of 4.62 μM against EGFR mutations .

Comparative Analysis

Compound TypeTarget EnzymeIC50 (μM)Biological Activity
Piperidine DerivativesAcid Ceramidase0.025Anticancer
Quinazoline DerivativesEGFR4.62Anticancer
Sulfonamide CompoundsVarious KinasesVariesAnticancer

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several sulfonamide and acetamide derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Group Analysis
Compound Name/ID Key Structural Features Potential Biological Relevance Reference
Target Compound Sulfamoyl linker, acetamide, 4-methylpiperidine, fused methanopyridodiazepinone core Enzyme inhibition, receptor modulation
4o () Sulfamoyl, acetamide, tetrahydronaphthalenone Anti-inflammatory or kinase inhibition
B12 () Sulfamoyl, pyrimidinone, hydroxylphenyl Antimicrobial or antiproliferative activity
9e () Triazolo-pyridine, tert-butyl carbamate Kinase or protease inhibition

Key Observations :

  • The target’s methanopyridodiazepinone core distinguishes it from simpler sulfonamides (e.g., 4o, B12) and may confer rigidity or enhanced binding to hydrophobic pockets .
  • Unlike B12, which incorporates a pyrimidinone ring, the target’s piperidine and fused diazocinone system could alter metabolic stability or blood-brain barrier penetration .
  • The sulfamoyl group is a common feature across analogs, suggesting shared mechanisms such as carbonic anhydrase or protease inhibition .
Table 2: Analytical Data Comparison
Compound $ ^1H $ NMR (δ, ppm) HRMS (Calc./Exp.) Purity Reference
Target Not reported in evidence Not available Not reported
4o Aromatic protons at 7.2–8.1, NH at 10.2 425.12/425.11 >95%
9e Triazole protons at 8.3–8.5 552.2460/552.2458 97.8%

Note: The absence of explicit data for the target compound underscores the need for further experimental validation, particularly regarding regioselectivity in forming the fused heterocycle .

Challenges and Research Considerations

Synthetic Complexity: The methanopyridodiazepinone core poses challenges in regioselective synthesis and purification, necessitating advanced techniques like high-throughput crystallization () or microwave-assisted reactions .

Environmental and Safety Concerns: Fluorinated or halogenated analogs (e.g., 4y, 4z in ) require scrutiny for PFAS-like environmental persistence, as noted in atmospheric chemistry studies () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.